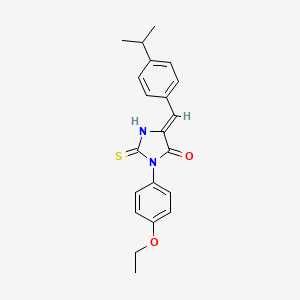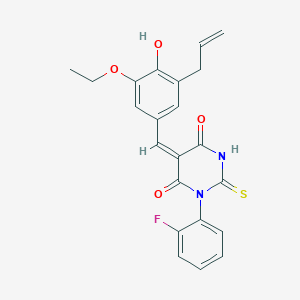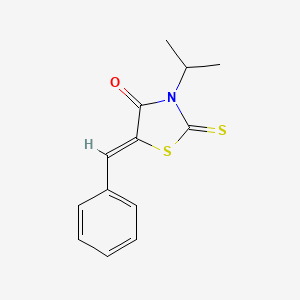![molecular formula C26H23N3O2 B5916310 N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide, also known as DIM-C-pPhCl, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of indole-3-carbinol (I3C), which is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. DIM-C-pPhCl has been shown to have potent anti-cancer properties, making it a promising candidate for cancer therapy. In
科学的研究の応用
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which is a series of proteases that cleave specific proteins and ultimately lead to cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This compound also has anti-inflammatory properties, which may contribute to its anti-cancer effects.
作用機序
The mechanism of action of N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide involves the regulation of various signaling pathways that are involved in cancer cell growth and survival. This compound activates the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Activation of AhR by this compound leads to the upregulation of the tumor suppressor gene p53, which plays a critical role in regulating cell cycle progression and DNA repair. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Inhibition of NF-κB by this compound leads to the downregulation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and ultimately results in cell death. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, this compound has anti-inflammatory properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has anti-inflammatory properties, which may have therapeutic applications beyond cancer. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for research on N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the compound's chemical structure to improve its anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Finally, more research is needed to explore the potential therapeutic applications of this compound beyond cancer, such as in the treatment of inflammatory diseases.
合成法
The synthesis of N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide involves the reaction of indole-3-carbinol with 2,4-dimethylphenyl isocyanate and 4-chlorobenzoyl chloride. The reaction yields a yellow crystalline solid, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-[(E)-3-(2,4-dimethylanilino)-1-(1H-indol-3-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-12-13-22(18(2)14-17)28-26(31)24(29-25(30)19-8-4-3-5-9-19)15-20-16-27-23-11-7-6-10-21(20)23/h3-16,27H,1-2H3,(H,28,31)(H,29,30)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIYCWJCVJISA-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916229.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916241.png)

![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)


